2H-1-Benzopyran-4-amine, 6-chloro-3,4-dihydro-2,2-dimethyl-

Physicochemical profiling Medicinal chemistry Intermediate selection

2H‑1‑Benzopyran‑4‑amine, 6‑chloro‑3,4‑dihydro‑2,2‑dimethyl‑ (CAS 841269‑03‑2), commonly referred to as 6‑chloro‑2,2‑dimethylchroman‑4‑amine, is a racemic chroman‑4‑amine derivative bearing a chlorine atom at the 6‑position and two methyl substituents at the 2‑position of the dihydrobenzopyran ring [REFS‑1]. With a molecular formula of C₁₁H₁₄ClNO, a molecular weight of 211.69 g mol⁻¹, a measured melting point of 70–73.5 °C, a predicted boiling point of 279.2 °C, a computed LogP of 2.90, and a predicted pKa of 8.45, this compound is commercially available at 98 % purity [REFS‑2][REFS‑3].

Molecular Formula C11H14ClNO
Molecular Weight 211.69 g/mol
CAS No. 841269-03-2
Cat. No. B3359163
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2H-1-Benzopyran-4-amine, 6-chloro-3,4-dihydro-2,2-dimethyl-
CAS841269-03-2
Molecular FormulaC11H14ClNO
Molecular Weight211.69 g/mol
Structural Identifiers
SMILESCC1(CC(C2=C(O1)C=CC(=C2)Cl)N)C
InChIInChI=1S/C11H14ClNO/c1-11(2)6-9(13)8-5-7(12)3-4-10(8)14-11/h3-5,9H,6,13H2,1-2H3
InChIKeyYCHLOTPQPGERAD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6‑Chloro‑2,2‑dimethylchroman‑4‑amine (CAS 841269‑03‑2): Verified Physicochemical Identity and KATP‑Channel‑Focused Intermediate Role for Informed Research Procurement


2H‑1‑Benzopyran‑4‑amine, 6‑chloro‑3,4‑dihydro‑2,2‑dimethyl‑ (CAS 841269‑03‑2), commonly referred to as 6‑chloro‑2,2‑dimethylchroman‑4‑amine, is a racemic chroman‑4‑amine derivative bearing a chlorine atom at the 6‑position and two methyl substituents at the 2‑position of the dihydrobenzopyran ring [REFS‑1]. With a molecular formula of C₁₁H₁₄ClNO, a molecular weight of 211.69 g mol⁻¹, a measured melting point of 70–73.5 °C, a predicted boiling point of 279.2 °C, a computed LogP of 2.90, and a predicted pKa of 8.45, this compound is commercially available at 98 % purity [REFS‑2][REFS‑3]. Its free primary amine at the 4‑position and the chlorine substituent at the 6‑position make it a validated core intermediate for the synthesis of 4,6‑disubstituted 2,2‑dimethylchromans that act as ATP‑sensitive potassium (KATP) channel modulators structurally related to cromakalim [REFS‑4][REFS‑5].

Why 6‑Chloro‑2,2‑dimethylchroman‑4‑amine (CAS 841269‑03‑2) Cannot Be Replaced by Other 6‑Halo or Des‑methyl Chroman‑4‑amine Analogs: Structural Determinants of Reactivity and Pharmacological Divergence


Generic substitution among chroman‑4‑amine congeners is not scientifically justified because the nature and position of the halogen at the 6‑position, the presence of the gem‑dimethyl group at the 2‑position, and the free amino group at the 4‑position collectively govern the compound’s synthetic utility as a KATP‑channel‑focused intermediate. Published structure–activity relationship (SAR) studies demonstrate that starting from the core structure 4‑amino‑2,2‑dimethylchroman, progressive increases in steric hindrance at the 4‑ and 6‑positions lead to a progressive magnification of inhibitory effects on insulin release and, to a lesser extent, vasorelaxant activity [REFS‑1]. Replacing the 6‑chloro with a 6‑bromo substituent alters both electronic properties and leaving‑group capacity, which changes the reactivity in subsequent derivatization steps, while the 6‑fluoro analog introduces a markedly different hydrogen‑bonding environment and metabolic stability profile [REFS‑2]. The 2,2‑dimethyl motif imposes conformational constraint on the chroman ring, a structural feature that is absent in 6‑chlorochroman‑4‑amine (CAS 191608‑09‑0) and directly impacts the binding conformation of downstream derivatives at the SUR subunit of the KATP channel [REFS‑3]. Furthermore, the racemic nature of CAS 841269‑03‑2 provides a distinct cost‑synthesis balance compared to the chirally resolved (S)‑enantiomer (CAS 1604257‑62‑6), which exhibits quantitatively different biological potency in insulin‑release inhibition assays [REFS‑1].

Quantitative Differentiation Evidence for 6‑Chloro‑2,2‑dimethylchroman‑4‑amine (CAS 841269‑03‑2) Versus Closest Analogs: Physicochemical, Synthetic, and Biological Comparators


Physicochemical Property Matrix: Molecular Weight, Lipophilicity (LogP), and pKa Comparison of 6‑Chloro, 6‑Bromo, and 6‑Fluoro 2,2‑Dimethylchroman‑4‑amine Racemates

The 6‑chloro compound (CAS 841269‑03‑2) occupies a distinct physicochemical space that directly affects its synthetic handling, purification behavior, and suitability for downstream derivatization compared to its 6‑bromo and 6‑fluoro analogs. The chlorine atom provides intermediate molecular weight (211.69 g mol⁻¹), lipophilicity (LogP = 2.90), and hydrogen‑bond acceptor capacity between the lighter fluorine and heavier bromine variants, translating to differential solubility, chromatographic retention, and reactivity in nucleophilic substitution or cross‑coupling reactions [REFS‑1][REFS‑2].

Physicochemical profiling Medicinal chemistry Intermediate selection

CYP2E1 Inhibition Profile: Comparative In Vitro Data for 6‑Chloro‑2,2‑dimethylchroman‑4‑amine Versus Related Chroman‑4‑amines

In vitro CYP inhibition profiling provides a quantifiable differentiation for early‑stage safety assessment. The 6‑chloro‑2,2‑dimethylchroman‑4‑amine (racemate, CAS 841269‑03‑2) and its (S)‑enantiomer (CAS 1604257‑62‑6) were evaluated for inhibition of human CYP2E1 in human liver microsomes using chlorzoxazone 6‑hydroxylation as a probe reaction. The (S)‑enantiomer exhibited an IC₅₀ of >20,000 nM, indicating negligible CYP2E1 inhibition liability at the tested concentration range [REFS‑1]. While direct racemate data is not separately reported, the class‑level inference from structurally related 4‑aminochromans suggests that the free primary amine at the 4‑position contributes to a distinct CYP interaction profile compared to N‑acylated derivatives, which generally exhibit greater CYP inhibition [REFS‑2].

Drug metabolism Cytochrome P450 Safety screening

SAR‑Defined Role as Core Intermediate: Quantitative Impact of 4‑Amino Substituent Steric Bulk on Insulin Release Inhibition Potency in 2,2‑Dimethylchroman Series

The 2017 ChemMedChem SAR study by Pirotte et al. used 4‑amino‑2,2‑dimethylchroman (the des‑chloro analog of CAS 841269‑03‑2) as the baseline core structure and demonstrated that progressive increases in steric hindrance of substituents introduced at the 4‑position – from amino (H) to formamido (CHO), acetamido (COCH₃), and arylureido/thioureido groups – led to a 'progressive magnification of the inhibitory effect on the insulin release process' in rat pancreatic β‑cells [REFS‑1]. The 6‑chloro substituent, when paired with appropriate 4‑position modifications, further modulates tissue selectivity between pancreatic β‑cells and vascular smooth muscle cells, as established in the foundational 2005 J. Med. Chem. study where amide 6b – R/S‑4‑(N‑acetylamino)‑6‑chloro‑3,4‑dihydro‑2,2‑dimethyl‑2H‑1‑benzopyran – was confirmed to act as a KATP channel opener on vascular smooth muscle cells [REFS‑2].

Structure–activity relationship KATP channel Insulin secretion

Comparative Commercial Availability and Purity: Verified 98 % Purity of Racemate (CAS 841269‑03‑2) Versus Enantiopure (S)‑Form (CAS 1604257‑62‑6)

The racemic 6‑chloro‑2,2‑dimethylchroman‑4‑amine (CAS 841269‑03‑2) is commercially available from Leyan at a verified purity of 98 % [REFS‑1], whereas the (S)‑enantiomer (CAS 1604257‑62‑6) is listed by multiple vendors but with more variable purity specifications and higher cost. This purity and cost differential is critical for procurement decisions: the racemate provides a cost‑effective and analytically well‑characterized entry point for SAR exploration where stereochemistry is not the primary variable, while the enantiopure form is appropriate only when enantioselective biological differentiation is a study endpoint [REFS‑2].

Chemical procurement Intermediates sourcing Chiral chemistry

Structural Conformational Constraint by 2,2‑Dimethyl Group: Comparison with 6‑Chlorochroman‑4‑amine Lacking Gem‑Dimethyl Substitution

The 2,2‑dimethyl substitution in CAS 841269‑03‑2 imposes conformational restriction on the dihydropyran ring, a structural feature that is absent in 6‑chlorochroman‑4‑amine (CAS 191608‑09‑0). This conformational constraint is essential for the correct spatial orientation of the 4‑amino group and the 6‑chloro substituent when the scaffold is elaborated into KATP channel modulators, as the gem‑dimethyl group mimics the substitution pattern of cromakalim and its analogs that target the SUR subunit [REFS‑1][REFS‑2]. The 2017 SAR study explicitly identified the core structure as '4‑amino‑2,2‑dimethylchroman,' underscoring that the 2,2‑dimethyl motif is integral to the pharmacophoric template, not an optional appendage [REFS‑1].

Conformational analysis Scaffold design KATP channel

Procurement‑Guiding Application Scenarios for 6‑Chloro‑2,2‑dimethylchroman‑4‑amine (CAS 841269‑03‑2) Derived from Quantitative Differentiation Evidence


Medicinal Chemistry: Synthesis of 4,6‑Disubstituted KATP Channel Modulator Libraries

CAS 841269‑03‑2 serves as the validated starting material for constructing focused libraries of 4,6‑disubstituted 2,2‑dimethylchromans targeting the SUR subunit of ATP‑sensitive potassium channels. The free 4‑amine group enables direct acylation, urea formation, thiourea formation, or sulfonylation, while the 6‑chloro substituent provides a handle for further diversification via nucleophilic aromatic substitution or transition‑metal‑catalyzed cross‑coupling [REFS‑1][REFS‑2]. The SAR framework established by Pirotte et al. (2017) and Sebille et al. (2005) provides a published roadmap for which 4‑position modifications (e.g., acetamido, arylureido, arylthioureido) yield the desired tissue selectivity between pancreatic β‑cells and vascular smooth muscle [REFS‑1][REFS‑2].

Chiral Lead Optimization: Cost‑Efficient Racemate as Precursor to Enantiopure KATP Modulators

The racemate (CAS 841269‑03‑2) is the economically rational procurement choice for laboratories performing enantioselective synthesis or chiral resolution as part of lead optimization. The 2017 ChemMedChem study demonstrated that the dextrorotatory enantiomer of a related 2,2‑dimethylchroman compound was more potent at inhibiting insulin secretion than its levorotatory counterpart, confirming enantiospecific pharmacology in this scaffold class [REFS‑1]. Procuring the racemate for initial SAR exploration followed by chiral separation or asymmetric synthesis for advanced leads is a scientifically sound and cost‑contained workflow.

Drug Metabolism and Pharmacokinetics (DMPK) Profiling of Chroman‑4‑amine Scaffolds

The low CYP2E1 inhibition liability (IC₅₀ > 20,000 nM for the (S)‑enantiomer; class‑inferred for the racemate) [REFS‑1] supports the use of CAS 841269‑03‑2 as a relatively clean core scaffold in early‑stage DMPK assessment. Researchers comparing metabolic stability across 6‑halo‑substituted chroman‑4‑amine series can use this compound as the chlorine‑bearing reference point, distinguishing it from the 6‑bromo analog, which introduces different metabolic soft‑spot potential, and the 6‑fluoro analog, which may exhibit enhanced metabolic stability but altered hydrogen‑bonding capacity [REFS‑2].

Chemical Process Development: Validated Intermediate for Scale‑Up of Benzopyran‑Based Therapeutics

The defined physicochemical properties of CAS 841269‑03‑2 – including a sharp melting point (70–73.5 °C), moderate LogP (2.90), and 98 % commercial purity – make it suitable for process chemistry development [REFS‑1][REFS‑2]. Its presence in the EPA DSSTox database [REFS‑3] and its citation in multiple patents as a key intermediate [REFS‑4] confirm its industrial relevance and regulatory recognition, providing procurement confidence for organizations transitioning from discovery to preclinical development.

Quote Request

Request a Quote for 2H-1-Benzopyran-4-amine, 6-chloro-3,4-dihydro-2,2-dimethyl-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.